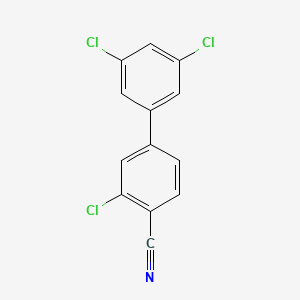

2-Chloro-4-(3,5-dichlorophenyl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Chloro-4-(3,5-dichlorophenyl)benzonitrile” is a chemical compound with the molecular formula C13H6Cl3N . It is used as an intermediate for the synthesis of agrochemicals, pharmaceuticals, and chemical intermediates .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic methods. The compound has a molecular weight of 282.56 .Physical And Chemical Properties Analysis

“this compound” is a white to almost white crystalline powder . It has a molecular weight of 282.56 .Scientific Research Applications

Synthesis and Chemical Properties

2-Chloro-4-(3,5-dichlorophenyl)benzonitrile is a chemical compound that has been explored in various scientific research applications, particularly in the fields of organic synthesis and materials science. One notable application is in the synthesis of novel organic compounds through cycloaddition reactions. For instance, the synthesis and fungicidal activity of isoxazolines fused to 3,5-dichloromaleimide were investigated, highlighting the compound's role in creating substances with potential agricultural applications (Konopíková, Fišera, & Prónayová, 1992). Additionally, the compound's involvement in the conversion of certain benzonitriles to 3-aminoindole-2-carbonitriles using triphenylphosphine has been studied, demonstrating its utility in synthesizing compounds with potential pharmaceutical relevance (Michaelidou & Koutentis, 2009).

Analytical and Diagnostic Applications

In the analytical domain, a high-performance liquid-chromatographic assay has been developed to aid in the diagnosis of acute poisoning by detecting chlorophenoxy and benzonitrile herbicides in biological specimens. This showcases the compound's relevance in toxicological studies and forensic science (Flanagan & Ruprah, 1989).

Material Science and Corrosion Inhibition

In material science, the compound has been examined for its role in corrosion inhibition, particularly in protecting oil-well tubular steel in hydrochloric acid solutions. Research into thiazole derivatives including compounds related to this compound has demonstrated significant efficacy in preventing corrosion, indicating its potential application in industrial maintenance and preservation of infrastructure (Yadav, Sharma, & Kumar, 2015).

Environmental and Ecological Impacts

The environmental and ecological impacts of related compounds have also been a subject of study, particularly in the context of water treatment processes. The transformation pathways and acute toxicity variation of benzophenones in the chlorination disinfection process have been explored, highlighting the potential ecological risks associated with the transformation products of such compounds in water treatment scenarios (Liu, Wei, Liu, & Du, 2016).

Safety and Hazards

properties

IUPAC Name |

2-chloro-4-(3,5-dichlorophenyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6Cl3N/c14-11-3-10(4-12(15)6-11)8-1-2-9(7-17)13(16)5-8/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJTWONBGMKFTSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)Cl)Cl)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6Cl3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00742731 |

Source

|

| Record name | 3,3',5'-Trichloro[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00742731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1355246-88-6 |

Source

|

| Record name | 3,3',5'-Trichloro[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00742731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one](/img/structure/B572588.png)

![2-(Pyridin-2-yl)-5,6,7,8-tetrahydro-4H-oxazolo[4,5-c]azepine](/img/structure/B572591.png)